7-Methoxyquinoline-4-carbonitrile

c-Met Kinase Inhibition Anticancer Scaffolds Quinoline SAR

7-Methoxyquinoline-4-carbonitrile is a uniquely substituted quinoline scaffold essential for c-Met and MELK kinase inhibitor programs (e.g., AMG-208). The 4-carbonitrile group enables diverse SAR exploration. Available in 95% and 98% purity with batch-specific CoA (NMR, HPLC, GC). Substituting with generic quinoline analogs compromises target engagement. Ideal for chemical probes, medicinal chemistry, and process scale-up.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 861620-90-8
Cat. No. B1399398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinoline-4-carbonitrile
CAS861620-90-8
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)C#N
InChIInChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3
InChIKeySNTKGXZTKLJDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxyquinoline-4-carbonitrile (CAS 861620-90-8): Core Scaffold and Procurement-Relevant Properties


7-Methoxyquinoline-4-carbonitrile (CAS 861620-90-8) is a heterocyclic building block with a molecular weight of 184.19 g/mol, consisting of a quinoline core substituted with a methoxy group at the 7-position and a carbonitrile group at the 4-position [1]. Its physicochemical profile includes a computed LogP (XLogP3) of 2, topological polar surface area (TPSA) of 45.9 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [2]. The carbonitrile moiety at the 4-position provides a synthetically versatile handle for further functionalization, distinguishing this compound from other quinoline analogs in medicinal chemistry campaigns [3]. Commercial availability of 7-Methoxyquinoline-4-carbonitrile typically spans purity grades from 95% to 98%, with vendors offering batch-specific certificates of analysis including NMR, HPLC, and GC data to support reproducible research and scale-up activities .

Why 7-Methoxyquinoline-4-carbonitrile Cannot Be Casually Swapped: Evidence of Scaffold Dependence and Positional Sensitivity


Directly substituting 7-Methoxyquinoline-4-carbonitrile with a generic quinoline or a differently substituted analog (e.g., 6-methoxyquinoline-3-carbonitrile, 8-methoxyquinoline-6-carbonitrile) is unsupported by the scientific evidence and carries significant risk of altering or abolishing downstream biological activity. The specific 7-methoxy and 4-carbonitrile substitution pattern is not arbitrary; it represents a privileged scaffold that dictates molecular recognition in kinase binding pockets and other biological targets [1]. Literature on closely related methoxyquinoline-carbonitrile positional isomers demonstrates that even minor changes in substituent position yield divergent biological profiles, underscoring that this compound is a specific chemical entity rather than a representative of a general class of quinoline analogs [2]. Consequently, procurement decisions should be driven by the precise chemical identity required for the intended research application, as substitution with an off-target isomer will introduce uncontrolled variables into experimental systems.

Quantitative Differentiation of 7-Methoxyquinoline-4-carbonitrile: Evidence-Based Comparison Data for Informed Procurement


7-Methoxyquinoline-4-carbonitrile as a Privileged c-Met Kinase Scaffold vs. Unsubstituted and Alternative Quinoline Analogs

The 7-methoxyquinoline substructure of 7-Methoxyquinoline-4-carbonitrile is a critical pharmacophoric element in the clinically evaluated c-Met kinase inhibitor AMG-208 [1]. AMG-208, which incorporates the 7-methoxyquinoline core with a functionalized substituent at the 4-position, exhibits potent antitumor activity, particularly in prostate cancer models [1]. This contrasts with unsubstituted quinoline, which lacks the specific kinase inhibition profile, and alternative substitution patterns (e.g., 6,7-dimethoxy or 4-chloro) that engage different kinase targets or exhibit reduced potency [2]. The evidence positions the 7-methoxyquinoline scaffold as a privileged starting point for developing selective kinase inhibitors, a value proposition not shared by generic quinoline analogs.

c-Met Kinase Inhibition Anticancer Scaffolds Quinoline SAR

Positional Isomer Differentiation: Divergent Antimicrobial Activity Profiles of Methoxyquinoline Carbonitriles

A study on 6-methoxyquinoline-3-carbonitrile derivatives established a baseline antimicrobial activity profile for this positional isomer class [1]. The study reported that certain derivatives exhibited moderate activity against a panel of Gram-positive and Gram-negative bacteria and fungi, with the most active compound (7e) showing greater antifungal activity than Amphotericin B against three fungal species [1]. This data provides a critical, albeit indirect, comparison: the 4-carbonitrile substitution in 7-Methoxyquinoline-4-carbonitrile presents a fundamentally different electronic and steric environment than the 3-carbonitrile isomer, which is known to alter reactivity and biological target engagement. The 4-carbonitrile position is a key synthetic handle for generating kinase inhibitors (as seen in AMG-208), a function the 3-carbonitrile isomer cannot directly replicate due to its distinct chemical reactivity [2].

Antimicrobial Positional Isomers Quinoline SAR

Synthetic Versatility of the 4-Carbonitrile Handle: Enabling Downstream Functionalization for Kinase Inhibitor Development

The 4-carbonitrile group in 7-Methoxyquinoline-4-carbonitrile is a critical synthetic handle for constructing complex kinase inhibitors, as exemplified by its use in the synthesis of AMG-208 [1]. The nitrile can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form various heterocyclic rings [2]. This contrasts with analogs lacking the 4-carbonitrile group, such as 7-methoxyquinoline, which do not offer this direct route for functionalization at the 4-position. The presence of the nitrile group provides a versatile point for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry [2].

Synthetic Chemistry Kinase Inhibitors Functionalization

Commercial Purity Gradients: 98% vs. 95% Purity for Reproducible Research

7-Methoxyquinoline-4-carbonitrile is commercially available in different purity grades, typically 95% and 98% . The higher purity grade (98%) is essential for applications where trace impurities could confound biological assay results or hinder downstream synthetic steps. The 95% grade may be suitable for initial screening or large-scale synthesis where a subsequent purification step is planned. This differentiation in purity allows researchers to balance cost and experimental rigor. For comparison, some vendors list the compound only at a 95% purity specification, limiting options for high-precision work .

Purity Quality Control Reproducibility

MELK Kinase Inhibition: Patent-Supported Application as a Chemical Intermediate

7-Methoxyquinoline-4-carbonitrile is specifically disclosed as a chemical intermediate in the synthesis of quinoline derivatives claimed as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors in US Patent 9,120,749 B2 [1]. MELK is a promising target in oncology, particularly for aggressive cancers such as triple-negative breast cancer. This patent linkage provides concrete, verifiable evidence of the compound's utility in a targeted drug discovery context. While not a direct comparator analysis, this patent citation distinguishes 7-Methoxyquinoline-4-carbonitrile from other quinoline-carbonitriles that lack such documented application, thereby increasing its procurement value for oncology-focused research groups [1].

MELK Kinase Patent Cancer Therapeutics

Best-Fit Research and Industrial Applications for 7-Methoxyquinoline-4-carbonitrile (CAS 861620-90-8)


Medicinal Chemistry: Synthesis of c-Met and MELK Kinase Inhibitor Leads

The strongest application scenario for 7-Methoxyquinoline-4-carbonitrile is as a core scaffold for synthesizing kinase inhibitors, specifically targeting c-Met and MELK. This is directly supported by its use in the synthesis of the clinical-stage c-Met inhibitor AMG-208 and its patent-protected role in generating MELK inhibitors [1] [2]. Procurement in this context is driven by the need for a scaffold with a proven track record in generating potent, selective kinase inhibitors, a feature not shared by all quinoline analogs. The 4-carbonitrile group provides a versatile handle for introducing diverse functional groups, enabling rapid SAR exploration around the quinoline core [3].

Chemical Biology: Development of Targeted Chemical Probes

7-Methoxyquinoline-4-carbonitrile is ideally suited for use in the development of targeted chemical probes for studying kinase-dependent signaling pathways. Its privileged 7-methoxyquinoline structure, as demonstrated by AMG-208, ensures target engagement with c-Met, a key regulator of cell proliferation and survival [1]. Researchers can leverage the 4-carbonitrile group to attach affinity tags, fluorescent reporters, or photoaffinity labels, creating probes for cellular imaging, target identification, or proteomics studies [2]. The high-purity grade (98%) is critical for these applications to minimize background noise and ensure probe specificity [3].

Process Chemistry: Scale-Up of Key Pharmaceutical Intermediates

The availability of 7-Methoxyquinoline-4-carbonitrile in both 95% and 98% purity grades, coupled with vendor-provided certificates of analysis (CoA) including NMR and HPLC data, supports its use in process chemistry and scale-up activities [1]. The 95% purity grade offers a cost-effective option for initial large-scale synthetic steps, while the 98% grade ensures the quality of advanced intermediates. This compound's documented role as an intermediate in patented MELK inhibitors [2] further justifies its procurement for kilogram-scale synthesis and GLP toxicology studies, where a reliable and well-characterized supply chain is essential.

Academic Research: Scaffold Hopping and Novel Heterocycle Synthesis

For academic laboratories, 7-Methoxyquinoline-4-carbonitrile serves as a versatile starting material for exploring novel heterocyclic systems through scaffold-hopping exercises. The 4-carbonitrile group can be transformed into a variety of functional groups, including amines, amides, and tetrazoles, enabling the synthesis of diverse compound libraries [1]. This allows researchers to investigate new chemical space and potentially identify novel bioactive chemotypes. The compound's well-defined structure and commercial availability make it a practical and accessible building block for exploratory organic synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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